Germanium(II) bromide

CVD precursor ALD Thin film deposition

Achieving conformal germanium, GeTe, or GST films in phase-change memory devices requires precise precursor delivery. GeBr₂ addresses this with distinct physical properties. - Superior volatility: Lower melting point than GeCl₂·dioxane enables efficient ALD/CVD injection. - Controlled surface engineering: Thermal desorption profile 35K higher than GeCl₂ on Ge(100) for oxide removal. - Higher reactivity: Heat of formation 29 kcal mol⁻¹ less negative than GeCl₂(g) for metastable compound synthesis. Available in research quantities with immediate shipping.

Molecular Formula Br2Ge
Molecular Weight 232.438
CAS No. 24415-00-7
Cat. No. B2953528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium(II) bromide
CAS24415-00-7
Molecular FormulaBr2Ge
Molecular Weight232.438
Structural Identifiers
SMILES[Ge](Br)Br
InChIInChI=1S/Br2Ge/c1-3-2
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Germanium(II) Bromide (GeBr₂) Overview


Germanium(II) bromide (GeBr₂, Germanium dibromide) is an inorganic compound containing germanium in the +2 oxidation state. It exists as a white to pale yellow solid that is soluble in ethanol and acetone and exhibits air and moisture sensitivity [1]. The compound possesses a monoclinic crystal structure with distorted octahedral coordination, reflecting the influence of a stereochemically active lone pair on the Ge(II) center . GeBr₂ serves as a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating germanium-containing thin films, as well as a synthon in low-valent main group chemistry .

1 CVD/ALD precursor for germanium-containing thin films
2 Low-valent main group synthon for organogermanium chemistry
3 Air- and moisture-sensitive; handle under inert atmosphere

Why GeBr₂ Cannot Be Substituted


Generic substitution among germanium(II) halides (GeX₂, where X = Cl, Br, I) or their adducts is not feasible due to profound differences in their physical and chemical properties that critically impact their performance in vapor deposition and synthetic applications. Variations in the halide ligand directly modulate key precursor metrics, including volatility, thermal stability, and redox behavior. For example, the melting point and volatility of GeBr₂ differ significantly from the commonly used GeCl₂·dioxane adduct [1]. Furthermore, the thermodynamics of formation for gaseous GeBr₂ and GeCl₂ are distinct, with GeBr₂ exhibiting a markedly lower heat of formation [2]. These differences dictate the choice of precursor for achieving optimal film quality in CVD/ALD processes and influence the course of redox reactions in low-valent main group synthesis [3].

Volatility and melting point mismatch
GeBr₂ and GeCl₂·dioxane adduct differ substantially in volatility and melting behavior, which may shift deposition efficiency and film quality in CVD/ALD processes.
Thermodynamic stability divergence
The gas-phase heat of formation of GeBr₂ is less negative than that of GeCl₂, implying different reactivity profiles that can alter redox pathways in low-valent synthesis.
Halide-dependent surface interaction
GeBr₂ exhibits a distinct desorption temperature on Ge(100) compared to GeCl₂, which may affect surface preparation and etching control.

Quantitative Differentiation of GeBr₂


Higher Volatility Compared to GeCl₂–Dioxane

GeBr₂, when used without an adduct, offers a significantly lower melting point and higher volatility compared to the industry-standard GeCl₂·dioxane adduct, which suffers from a high melting point and low volatility, limiting its effectiveness in vapor deposition [1]. The patent literature explicitly identifies GeBr₂ as a preferable alternative to overcome the volatility limitations of GeCl₂·dioxane [1].

Melting Point Comparison
Head-to-head
GeBr₂: 120–125 °C vs GeCl₂·dioxane: 178–180 °C (53–60 °C lower)
Supports higher volatility and more efficient precursor delivery for CVD/ALD
Patent-reported data; review deposition conditions
CVD precursor ALD Thin film deposition Volatility

Thermal Desorption on Ge(100) vs. GeCl₂

In surface science studies on Ge(100) substrates, GeBr₂ exhibits a higher desorption temperature compared to GeCl₂, indicating a different interaction strength with the germanium surface [1]. This difference in thermal stability is crucial for processes involving halogen-based etching or cleaning of germanium surfaces.

Desorption on Ge(100)
Head-to-head
GeBr₂: 710 K vs GeCl₂: 675 K (35 K higher)
Indicates wider process window for controlled surface etching or cleaning
UHV study; surface-specific behavior
Surface chemistry Desorption kinetics Semiconductor processing Halogen etching

Lower Gas-Phase Heat of Formation vs. GeCl₂

Mass spectrometric studies reveal that gaseous GeBr₂ is significantly less stable thermodynamically than its chloride counterpart [1]. This is evidenced by its less negative heat of formation (ΔH°f,298), suggesting that GeBr₂ is a more reactive and less stable species in the gas phase, a property that can be advantageous for specific low-temperature deposition or synthetic reactions requiring a more labile germanium source.

Gas-Phase Stability
Head-to-head
ΔH°f,298: -13 ±1 kcal/mol (GeBr₂) vs -42 ±1 kcal/mol (GeCl₂)
Higher reactivity may enable low-temperature deposition or unique reaction pathways
Mass spectrometric determination; refer to source
Thermochemistry Thermodynamic stability Gas-phase chemistry

⁷³Ge NMR Quadrupole Coupling vs. GeBr₄

Solid-state ⁷³Ge NMR analysis provides a direct probe of the electronic environment around the germanium nucleus. The quadrupole coupling constant (CQ) for GeBr₂ is significantly larger than that for GeBr₄, reflecting the highly asymmetric coordination environment and the presence of a stereochemically active lone pair on the Ge(II) center [1]. This stark contrast in CQ values demonstrates a fundamental difference in electronic structure between the divalent and tetravalent germanium bromides.

⁷³Ge NMR Quadrupole Coupling
Head-to-head
CQ: 35 MHz (GeBr₂) vs 0.16 MHz (GeBr₄); over 200× larger
Supports assignment of asymmetric Ge(II) coordination with active lone pair, distinct from Ge(IV)
Solid-state NMR at 21.1 T; structural fingerprint
Solid-state NMR Electronic structure Materials characterization

GeBr₂ Application Scenarios


ALD/CVD Precursor for Germanium-Containing Films

The lower melting point and higher volatility of GeBr₂ compared to GeCl₂·dioxane [1] directly enable its use as a superior precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). Its favorable physical properties allow for more efficient and controllable delivery into the deposition chamber, facilitating the growth of high-purity germanium, GeTe, and Ge₂Sb₂Te₅ (GST) thin films essential for phase-change memory and advanced semiconductor devices [1].

Surface Preparation and Etching on Germanium

The distinct thermal desorption profile of GeBr₂ on Ge(100) surfaces, which is 35 K higher than that of GeCl₂ [2], provides a unique process window for surface engineering. This property can be leveraged for controlled thermal etching or surface cleaning of germanium wafers prior to high-k dielectric deposition, where precise removal of native oxides or contaminants is critical for device performance [2].

Precursor for Reactive Germanium Intermediates

The lower thermodynamic stability of gaseous GeBr₂, characterized by a heat of formation that is 29 kcal mol⁻¹ less negative than that of GeCl₂(g) [3], translates to higher reactivity. This makes GeBr₂ a potent source of reactive germanium species in gas-phase or high-temperature synthetic protocols, enabling the formation of metastable germanium compounds or facilitating insertion reactions into carbon-halogen bonds under milder conditions [3].

Application
Selection Property
Validation Focus
CVD/ALD precursor for Ge-containing films
Volatility and melting point profile
Precursor delivery and film purity review
Ge surface preparation and etching
Desorption behavior on Ge(100)
Process temperature window evaluation
Reactive germanium synthon
Gas-phase thermodynamic stability
Low-temperature reactivity pathway review

Technical Documentation Hub

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39 linked technical documents
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